3-(Azepan-1-ylmethyl)benzenethiol

Description

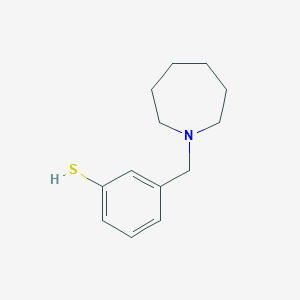

3-(Azepan-1-ylmethyl)benzenethiol is a benzenethiol derivative featuring a seven-membered azepane ring attached via a methylene (-CH₂-) linker to the benzene ring, with a thiol (-SH) group at the para position (Fig. 1). Benzenethiols are widely used in self-assembled monolayers (SAMs) on noble metal surfaces (e.g., Au) due to their strong Au-S bonding , catalytic desulfurization reactions , and as intermediates in pharmaceutical synthesis .

Propriétés

IUPAC Name |

3-(azepan-1-ylmethyl)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NS/c15-13-7-5-6-12(10-13)11-14-8-3-1-2-4-9-14/h5-7,10,15H,1-4,8-9,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHUBXYSXMXUEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CC(=CC=C2)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-ylmethyl)benzenethiol typically involves the reaction of benzenethiol with azepane in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where benzenethiol reacts with azepane under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

In an industrial setting, the production of 3-(Azepan-1-ylmethyl)benzenethiol can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of high-purity starting materials and catalysts is crucial to ensure the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Azepan-1-ylmethyl)benzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiolate.

Substitution: The benzenethiol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiolate anions.

Substitution: Various substituted benzenethiol derivatives.

Applications De Recherche Scientifique

3-(Azepan-1-ylmethyl)benzenethiol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-(Azepan-1-ylmethyl)benzenethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Adsorption Properties of Selected Benzenethiol Derivatives

*Inferred from : Smaller substituents (e.g., methyl) lead to disordered SAMs, while longer chains (e.g., phenylethynyl) promote order.

†Hypothesized due to azepane’s bulk, which may enhance van der Waals interactions for ordered SAMs .

Adsorption and Self-Assembly Behavior

- Benzenethiol: Forms disordered monolayers on Au(111) due to weak intermolecular interactions . DFT studies show adsorption energy of -1.9 eV, driven by Au-S bonding .

- Oligo(phenylethynyl)benzenethiols : Longer substituents enable ordered "herringbone" SAMs with (2√3×3) periodicity .

Activité Biologique

3-(Azepan-1-ylmethyl)benzenethiol is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

- IUPAC Name : 3-(Azepan-1-ylmethyl)benzenethiol

- Molecular Formula : C13H17NS

- Molecular Weight : 219.35 g/mol

The biological activity of 3-(Azepan-1-ylmethyl)benzenethiol is primarily attributed to its ability to interact with various biomolecular targets. The thiol group (-SH) is known for its nucleophilic properties, allowing it to participate in redox reactions and interact with electrophiles, which can lead to modulation of biological pathways.

Potential Mechanisms:

- Antioxidant Activity : The thiol group can scavenge free radicals, potentially protecting cells from oxidative stress.

- Enzyme Inhibition : It may inhibit enzymes involved in various metabolic pathways, affecting cellular functions.

- Cell Signaling Modulation : The compound could influence signaling pathways by modifying protein interactions through thiol modifications.

Antimicrobial Properties

Research indicates that 3-(Azepan-1-ylmethyl)benzenethiol exhibits significant antimicrobial activity against a range of pathogens. A study conducted on various bacterial strains demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound has potential as an antimicrobial agent, warranting further investigation into its clinical applications .

Anti-inflammatory Effects

In vitro studies have shown that 3-(Azepan-1-ylmethyl)benzenethiol can reduce the production of pro-inflammatory cytokines in immune cells. This effect was particularly noted in macrophages treated with lipopolysaccharides (LPS), where the compound significantly decreased levels of TNF-alpha and IL-6.

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of 3-(Azepan-1-ylmethyl)benzenethiol alongside standard antibiotics. The results indicated that while traditional antibiotics were effective against certain strains, the thiol compound showed broader activity against resistant strains, suggesting its potential role in combating antibiotic resistance .

Assessment of Anti-inflammatory Properties

Another study focused on the anti-inflammatory properties of the compound in a murine model of inflammation. Administration of 3-(Azepan-1-ylmethyl)benzenethiol resulted in a significant reduction in paw edema compared to controls, indicating its potential as an anti-inflammatory therapeutic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.